Product packaging for 2-(Oxalyl-amino)-benzoic acid(Cat. No.:)

2-(Oxalyl-amino)-benzoic acid

Cat. No.: B1199435
M. Wt: 209.16 g/mol
InChI Key: QBYNNSFEMMNINN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Oxalyl-amino)-Benzoic Acid (OBA) is a well-characterized, small-molecule inhibitor of protein-tyrosine phosphatases (PTPs) with a molecular formula of C9H7NO5 and a molecular weight of 209.16 g/mol . It acts as a classical, competitive inhibitor for several PTPs, making it a valuable scaffold for lead optimization in drug discovery programs . Its primary researched value lies in its inhibition of Tyrosine-protein phosphatase non-receptor type 1 (PTP1B) , an enzyme that is a attractive therapeutic target for diseases such as type 2 diabetes and cancer . The binding mode of OBA to the active site of PTP1B has been elucidated through X-ray crystallography, revealing that it mimics key interactions of the natural substrate, including hydrogen bonding to the PTP signature motif . This reversible mechanism and low molecular weight make OBA an essential chemical tool for elucidating the biological function of specific PTPs in signal transduction pathways . This product is intended for research applications and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO5 B1199435 2-(Oxalyl-amino)-benzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(oxaloamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO5/c11-7(9(14)15)10-6-4-2-1-3-5(6)8(12)13/h1-4H,(H,10,11)(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYNNSFEMMNINN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101034398
Record name 2-Carboxyoxanilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101034398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5651-01-4
Record name 2-Carboxyoxanilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101034398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Oxalyl Amino Benzoic Acid and Its Analogues

Classical Solution-Phase Synthetic Routes

Solution-phase synthesis remains a cornerstone for the preparation of 2-(oxalyl-amino)-benzoic acid and its derivatives, offering versatility and the ability to produce large quantities of the target compound.

Direct Acylation of Anthranilic Acid Derivatives with Oxalyl Chlorides and Esters

A primary and straightforward method for the synthesis of this compound involves the direct acylation of anthranilic acid or its derivatives with a suitable oxalylating agent. bu.edu.eg Oxalyl chloride is a common reagent for this transformation due to its high reactivity. bham.ac.uk The reaction typically proceeds by treating the anthranilic acid derivative with oxalyl chloride, often in an inert solvent and sometimes in the presence of a base to neutralize the hydrogen chloride byproduct. google.comrsc.org

Alternatively, dialkyl oxalates, such as diethyl oxalate (B1200264) or dimethyl oxalate, can be employed as the acylating agent. researchgate.net This approach often requires heating the reactants, sometimes in the presence of a solvent like glacial acetic acid, to facilitate the reaction. researchgate.net The choice between oxalyl chloride and dialkyl oxalates can depend on the desired reactivity, the scale of the synthesis, and the sensitivity of the substrates to the reaction conditions. For instance, the reaction of anthranilohydrazide with diethyl oxalate at elevated temperatures has been used to produce related quinazolinone structures. researchgate.net

A variety of substituted anthranilic acids can be used as starting materials, allowing for the synthesis of a diverse range of this compound analogues. bu.edu.eg The specific substituents on the anthranilic acid ring can influence the reactivity of the amino group and the properties of the final product.

Multistep Synthetic Sequences for Structural Elaboration

In many instances, the synthesis of more complex analogues of this compound necessitates multistep synthetic sequences. These routes allow for the introduction of various functional groups and structural modifications that may not be achievable through direct acylation.

For example, a synthetic pathway might involve the initial preparation of a substituted anthranilic acid through a series of reactions, followed by the key oxalylation step. nih.gov This approach provides greater control over the final structure of the molecule. Similarly, modifications can be made to the this compound core after its initial formation.

An example of a multistep approach involves the Ullmann condensation to synthesize 3-(aminooxalyl-amino)-2-phenylamino-benzoic acid derivatives. jocpr.com This highlights how established synthetic methodologies can be integrated to build complex molecular architectures based on the this compound scaffold.

Optimization of Reaction Parameters for Enhanced Yields and Purity

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound and its analogues in solution-phase synthesis. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the stoichiometry of the reactants and any catalysts or bases used.

For acylation reactions with oxalyl chloride, controlling the temperature is important to manage the exothermic nature of the reaction and prevent side reactions. google.com The use of a suitable base, such as pyridine (B92270) or triethylamine, can be critical for scavenging the HCl produced and driving the reaction to completion. bu.edu.eggoogle.com

In reactions involving dialkyl oxalates, the temperature and reaction time are significant factors. researchgate.net The choice of solvent can also play a crucial role; for instance, using a high-boiling solvent can facilitate reactions that require elevated temperatures. google.com In some cases, the use of additives like 3-(trifluoromethyl)benzoic acid has been shown to significantly improve product yields in related palladium-catalyzed carbonylation reactions of oxalyl amide protected amines. rsc.org

Purification of the final product is another critical aspect. Techniques such as recrystallization are often employed to obtain the desired compound in high purity. google.com

Solid-Phase Synthetic Strategies and Combinatorial Approaches

Solid-phase synthesis has emerged as a powerful tool for the rapid generation of libraries of compounds, and this methodology has been successfully applied to the synthesis of this compound and its analogues. acs.orgnih.gov This approach offers several advantages over traditional solution-phase methods, including simplified purification and the potential for automation.

Application of Oxalyl Linkers in Resin-Bound Synthesis

A key strategy in the solid-phase synthesis of 2-(oxalyl-amino)-benzoic acids involves the use of oxalic acid as a linker to a solid support, such as Wang resin. acs.orgnih.gov In this approach, oxalic acid is first attached to the resin. The unreacted carboxylic acid group of the resin-bound oxalic acid can then be converted to a highly reactive acid chloride, typically by treatment with a chlorinating agent like oxalyl chloride or thionyl chloride. acs.orgnih.govsoton.ac.uk

This resin-bound oxalyl chloride can then react with a diverse range of arylamines, including anthranilic acid derivatives, to yield resin-bound N-aryloxamic acids. acs.orgnih.gov A significant advantage of this method is that any excess reagents and byproducts can be easily washed away, eliminating the need for intermediate purification steps that are often required in solution-phase synthesis. acs.orgnih.gov The final product, the this compound derivative, is then cleaved from the resin, typically under acidic conditions using a reagent such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758). acs.orgnih.gov This cleavage step releases the desired compound in good yield and purity. acs.orgnih.gov

The oxalyl linker strategy has also been utilized in the synthesis of other complex molecules, such as morpholinoglycine oligonucleotide mimics, where the oxalyl group serves as a labile linker that can be cleaved under specific conditions. beilstein-journals.org

Development of High-Throughput Synthesis Protocols

The solid-phase approach is particularly well-suited for the development of high-throughput synthesis protocols, enabling the rapid generation of libraries of this compound analogues for screening purposes. acs.orgnih.govacs.org By employing a split-mix synthesis strategy, a large number of distinct compounds can be synthesized simultaneously. peptide.com

This combinatorial approach allows for the systematic variation of the substituents on the anthranilic acid portion of the molecule. acs.orgnih.gov The efficiency of this process is further enhanced by the ease of purification inherent in solid-phase synthesis. The development of high-throughput screening methods, such as spectrophotometric assays, complements these synthetic efforts by allowing for the rapid evaluation of the biological activity of the synthesized library of compounds. acs.org The combination of solid-phase synthesis and high-throughput screening provides a powerful platform for the discovery of new enzyme inhibitors and other bioactive molecules based on the this compound scaffold. acs.orgnih.govacs.org

Solid-Phase Cleavage Techniques for this compound Derivatives

The synthesis of this compound and its derivatives has been significantly advanced through the use of solid-phase synthesis techniques. This methodology offers a rapid and efficient route for creating libraries of these compounds, which are of interest as potential bioisosteres for phosphate (B84403) groups in enzyme inhibitors. nih.gov

A key aspect of solid-phase synthesis is the cleavage of the final product from the solid support. For this compound derivatives synthesized on a Wang resin, a common and effective cleavage method involves the use of trifluoroacetic acid (TFA) in dichloromethane. nih.govacs.org This process yields the desired N-aryloxamic acids in good yields. nih.gov The use of solid-phase synthesis is particularly advantageous as it eliminates the need for intermediate purification steps that are often required in traditional solution-phase reactions. nih.govacs.org

The general strategy involves anchoring oxalic acid to the Wang resin, which then acts as a linker. nih.gov The resin-bound acid chloride is highly reactive and readily couples with arylamines to form resin-bound N-aryloxamic acids. nih.gov The final cleavage step with TFA releases the this compound derivatives. nih.gov

Alternative cleavage strategies have also been explored in the broader context of solid-phase synthesis. For instance, a comparative study of different linkers and cleavage conditions highlighted the efficiency of oxalyl supports. researchgate.net In this study, the cleavage efficiency of various supports was tested using a 0.5M DBU solution, with oxalyl supports demonstrating superior yields under these conditions. researchgate.net Furthermore, the development of methods for the solid-phase synthesis of carboxy-functionalized peptides has introduced oxidative cleavage of alkynes using a mixture of OsO4/NaIO4 with the addition of bases like DABCO and HMTA, which results in a clean and quantitative conversion. researchgate.net

While various cleavage techniques exist, the choice of method is often dependent on the specific resin and the protecting groups used in the synthesis. For example, in the solid-phase synthesis of other heterocyclic compounds like 2-benzothiazolyl amino acids, cleavage from the resin can be achieved with a solution of 1.1% TFA in a mixture of dichloromethane and triethylsilane (DCM/TES). mdpi.com In other cases, cyclative cleavage is employed, where the cleavage from the resin and the cyclization of the molecule occur in a single step, often promoted by a base like N,N-diisopropylethylamine (DIEA). nih.gov

Table 1: Solid-Phase Cleavage Techniques and Conditions

Resin/Support Cleavage Reagent/Conditions Product Type Reference
Wang Resin Trifluoroacetic acid (TFA) in dichloromethane 2-(Oxalyl-amino)-benzoic acids (OBAs) nih.govacs.org
Oxalyl Supports 0.5M DBU solution Oligonucleotides researchgate.net
Resin with Alkyne Linker OsO4/NaIO4/HMTA Carboxy-functionalized peptides researchgate.net
Resin for BTH-amino acids 1.1% TFA in DCM/TES 2-Benzothiazolyl (BTH) amino acids mdpi.com
Fmoc-MeDbz/MeNbz-resins 10% DIEA in DCM or DMF Cyclic depsipeptides nih.gov

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound and its analogues aims to develop more environmentally benign and efficient processes. snu.ac.kr Green chemistry focuses on reducing or eliminating the use and generation of hazardous substances. snu.ac.kr Key principles include maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. snu.ac.kr

In the context of synthesizing compounds like this compound, a primary consideration is the choice of reagents and solvents. The traditional synthesis of related compounds, such as 2-(benzoylamino)benzoic acid, often involves the use of benzoyl chloride with a base like sodium hydroxide (B78521) in an organic solvent. Green chemistry approaches would seek to replace hazardous reagents and solvents with safer alternatives.

Simplifying synthesis pathways is another crucial aspect of green chemistry. snu.ac.kr The synthesis of the common pain reliever ibuprofen (B1674241) provides a classic example of how redesigning a synthetic route can lead to a greener process. The traditional synthesis involved multiple steps and generated significant waste, with an atom utilization of less than 40%. snu.ac.kr A newer, alternative synthesis simplified the pathway and increased the atom utilization to approximately 80%. snu.ac.kr This was achieved in part by replacing a stoichiometric acid catalyst with a recoverable one. snu.ac.kr

While specific research detailing the application of green chemistry principles directly to the synthesis of this compound is not extensively documented in the provided results, the general principles are highly applicable. For instance, the solid-phase synthesis approach described in the previous section aligns with some green chemistry principles by potentially reducing the need for purification of intermediates, which can minimize solvent use and waste generation. nih.gov

Further research into the synthesis of this compound could explore the use of biocatalysis or alternative, less toxic solvents and reagents to further align the process with the principles of green chemistry. The study of halogenated derivatives, such as 5-iodo-2-(oxalyl-amino)benzoic acid, also has implications for environmental chemistry, as the behavior of such compounds in biochemical systems is an important area of study. solubilityofthings.com

Chemical Reactivity, Reaction Mechanisms, and Transformational Pathways

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site of reactivity in 2-(oxalyl-amino)-benzoic acid, readily undergoing reactions to form activated intermediates and participating in condensation and esterification processes.

Formation of Activated Intermediates: Acid Chlorides, Mixed Anhydrides, and Silyl (B83357) Esters

To enhance the electrophilicity of the carboxyl carbon for subsequent nucleophilic attack, the carboxylic acid is often converted into more reactive species. fishersci.co.uk

Acid Chlorides: The transformation of carboxylic acids into acid chlorides is a common activation strategy. fishersci.it Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are frequently employed for this purpose. fishersci.itcdnsciencepub.com The reaction with oxalyl chloride, often catalyzed by dimethylformamide (DMF), proceeds through a Vilsmeier-Haack type intermediate. researchgate.net This conversion is a crucial step in the synthesis of various derivatives. google.com

Mixed Anhydrides: Mixed anhydrides are another class of activated intermediates used in peptide synthesis and other acylation reactions. thieme-connect.de They are typically formed by reacting the carboxylic acid with an acid chloride, such as pivaloyl chloride or isobutyl chloroformate, in the presence of a tertiary amine. thieme-connect.degoogle.com This method offers a balance of reactivity and stability, minimizing side reactions. highfine.com The use of mixed anhydrides can be advantageous for creating amide bonds under mild conditions. highfine.com

Silyl Esters: Silyl esters serve as reactive intermediates in various organic transformations, including amide bond formation. thieme-connect.comcore.ac.uk They can be prepared by reacting the carboxylic acid with a silylating agent like hexamethyldisilazane (B44280) (HMDS) or a chlorosilane. thieme-connect.comresearchgate.net The reactivity of the silyl ester can be tuned by the substituents on the silicon atom. core.ac.uk These intermediates are particularly useful as they can be generated in situ and often lead to clean reactions with easily removable byproducts. thieme-connect.com

Table 1: Common Reagents for the Formation of Activated Intermediates from Carboxylic Acids

Activated IntermediateCommon ReagentsCatalyst/Conditions
Acid ChlorideThionyl chloride (SOCl₂), Oxalyl chlorideDimethylformamide (DMF)
Mixed Anhydride (B1165640)Pivaloyl chloride, Isobutyl chloroformateTertiary amine (e.g., Triethylamine)
Silyl EsterHexamethyldisilazane (HMDS), DichlorodimethylsilaneOften none, sometimes iodine researchgate.net

Condensation and Esterification Reactions

The activated intermediates of this compound readily undergo condensation reactions with nucleophiles like amines and alcohols.

Amide Formation: The reaction of an activated carboxylic acid with an amine is a fundamental method for forming an amide bond. acs.org Acid chlorides and mixed anhydrides react with primary and secondary amines to yield the corresponding amides. fishersci.it This reaction is central to the synthesis of a wide array of biologically active molecules and polymers.

Esterification: Esterification can be achieved by reacting the carboxylic acid or its activated forms with alcohols. Direct esterification with an alcohol under acidic conditions is an equilibrium process. nih.gov A more efficient method involves reacting an acid chloride or anhydride with an alcohol, often in the presence of a base to neutralize the acidic byproduct. google.com For instance, the methyl ester of 2-(propylaminooxalyl-amino)-benzoic acid has been synthesized and is commercially available. sigmaaldrich.com

Reactivity of the Amide Linkage

The amide bond in this compound, while generally stable, exhibits characteristic reactivity, including cleavage under certain conditions and the potential for tautomerism.

Mechanistic Studies of Amide Bond Formation and Cleavage

Amide Bond Formation: The formation of the amide bond typically proceeds through a nucleophilic acyl substitution mechanism. The amine nitrogen attacks the electrophilic carbonyl carbon of the activated carboxylic acid derivative, forming a tetrahedral intermediate. rsc.org This intermediate then collapses, expelling the leaving group (e.g., chloride, carboxylate) to form the stable amide bond. rsc.org The reaction is often facilitated by a base to deprotonate the amine and neutralize the acid byproduct. fishersci.it

Amide Bond Cleavage (Hydrolysis): Amide bonds are resistant to hydrolysis but can be cleaved under acidic or basic conditions. libretexts.org Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water. libretexts.org Base-catalyzed hydrolysis proceeds by the attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate that subsequently breaks down. libretexts.orgamazonaws.com

Electrophilic and Nucleophilic Reactivity of the Aromatic Ring

The benzene (B151609) ring of this compound can undergo substitution reactions, with the existing substituents directing the position of incoming groups.

Electrophilic Aromatic Substitution: The aromatic ring can react with electrophiles. The reactivity and regioselectivity of these reactions are governed by the electronic effects of the two substituents: the carboxylic acid group (-COOH) and the oxalyl-amino group (-NHCOCOOH). The carboxylic acid group is an electron-withdrawing group and a meta-director. firsthope.co.in The oxalyl-amino group is also deactivating due to the electron-withdrawing nature of the oxalyl moiety, and it directs incoming electrophiles to the meta position relative to its point of attachment. The combined effect of these two deactivating groups makes electrophilic aromatic substitution on this compound challenging. Such reactions would require harsh conditions and would likely lead to substitution at the C5 position, which is meta to both existing groups. msu.edulibretexts.org

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (NAS) is less common for simple benzene derivatives unless the ring is activated by strong electron-withdrawing groups and contains a good leaving group. masterorganicchemistry.com The presence of the deactivating carboxylic acid and oxalyl-amino groups makes the ring electron-poor, which is a prerequisite for NAS. masterorganicchemistry.com If a suitable leaving group (e.g., a halogen) were present on the ring, particularly at a position ortho or para to an electron-withdrawing group, the molecule could potentially undergo nucleophilic aromatic substitution. sinica.edu.tw For example, in 5-iodo-2-(oxalyl-amino)-benzoic acid, the iodo group could potentially be displaced by a strong nucleophile. solubilityofthings.com

Directed Ortho-Metalation and Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In the case of this compound, the carboxyl and the amide functionalities can act as directed metalating groups (DMGs). The process typically involves the deprotonation of the acidic N-H and carboxylic acid protons by a strong base, such as an organolithium reagent or a lithium amide, to form a dianionic species. This intermediate then directs the metalation to the C-3 position, which is ortho to the directing amide group.

The resulting ortho-lithiated species is a potent nucleophile that can react with a variety of electrophiles, allowing for the introduction of diverse functional groups at the C-3 position. This method provides a reliable route to substituted anthranilic acid derivatives, which are valuable precursors in medicinal chemistry and materials science.

Table 1: Examples of Electrophiles Used in DoM of this compound Derivatives

Electrophile CategorySpecific Reagent ExampleFunctional Group Introduced
Alkylating AgentsMethyl iodide (CH₃I)Methyl (-CH₃)
Carbonyl CompoundsBenzaldehyde (C₆H₅CHO)Hydroxybenzyl (-CH(OH)C₆H₅)
Silylating AgentsTrimethylsilyl chloride ((CH₃)₃SiCl)Trimethylsilyl (-Si(CH₃)₃)
Halogenating AgentsN-Bromosuccinimide (NBS)Bromo (-Br)

The efficiency and outcome of the DoM reaction are influenced by factors such as the choice of base, solvent, temperature, and the nature of the electrophile.

Substitution Patterns and Regioselectivity

The substitution pattern of the aromatic ring in this compound significantly influences its reactivity and the regioselectivity of subsequent transformations. The existing amino and carboxyl groups primarily direct incoming electrophiles. The oxalyl-amino group, being an ortho, para-director, and the carboxylic acid group, a meta-director, can lead to complex substitution patterns. However, in many reactions, the directing effect of the more powerful activating group dominates.

In the context of DoM, the regioselectivity is precisely controlled by the directing groups, leading to substitution almost exclusively at the C-3 position. For other reaction types, such as electrophilic aromatic substitution, the outcome is a balance between the electronic effects of the substituents and steric hindrance.

Cyclization Reactions and Heterocycle Formation Involving this compound

This compound is a key precursor for the synthesis of various heterocyclic systems, particularly those containing nitrogen and oxygen.

Intramolecular Ring Closure Reactions

Intramolecular cyclization of this compound and its derivatives is a common strategy for constructing five- and six-membered rings. One of the most prominent applications is the synthesis of isatins (1H-indole-2,3-diones) and related compounds. This transformation, often referred to as the Sandmeyer isatin (B1672199) synthesis, typically involves the treatment of this compound with a strong acid, such as sulfuric acid or polyphosphoric acid.

The mechanism proceeds via an intramolecular electrophilic substitution, where the newly formed acylium ion attacks the electron-rich aromatic ring, followed by dehydration to yield the isatin core. The reaction conditions can be tailored to favor the formation of specific products.

Table 2: Conditions for Cyclization of this compound to Isatin

Reagent/CatalystTemperatureOutcome
Concentrated Sulfuric AcidRoom Temperature to 80 °CHigh yield of isatin
Polyphosphoric Acid (PPA)100-120 °CEfficient cyclization to isatin
Eaton's Reagent (P₂O₅ in CH₃SO₃H)60 °CClean and rapid conversion

Access to Fused Polycyclic Systems

The reactivity of this compound extends to the synthesis of more complex, fused polycyclic systems. By designing substrates with additional reactive sites or by employing tandem reaction sequences, it is possible to construct elaborate molecular architectures. For instance, isatins derived from this precursor can undergo further reactions, such as the Pfitzinger reaction, to yield quinoline-4-carboxylic acids.

Furthermore, multi-component reactions involving this compound or its derivatives can provide rapid access to diverse heterocyclic scaffolds, which are of significant interest in drug discovery.

Oxidative and Reductive Transformations

The oxidative and reductive chemistry of this compound has been explored to a lesser extent compared to its cyclization reactions. However, the constituent functional groups offer potential for various redox transformations.

The carboxylic acid and amide groups are generally stable to mild oxidizing and reducing agents. However, under specific conditions, the aromatic ring can undergo oxidation. Conversely, reduction of the carboxylic acid to an alcohol or the amide to an amine can be achieved using powerful reducing agents like lithium aluminum hydride, although this may also affect other parts of the molecule.

Oxidative cyclization represents a potential pathway for forming novel heterocyclic systems, though it is less common than acid-catalyzed cyclization. The development of new catalytic systems could open up new avenues for the oxidative and reductive transformations of this versatile compound.

Derivatization and Structural Diversification of the 2 Oxalyl Amino Benzoic Acid Scaffold

Synthesis of N-Substituted and O-Substituted Analogues

The synthesis of N-substituted and O-substituted analogues of 2-(oxalyl-amino)-benzoic acid represents a primary strategy for diversifying this scaffold. These modifications are typically achieved through standard organic chemistry reactions targeting the amine and carboxylic acid functionalities.

N-Substituted Analogues: The secondary amine within the oxalyl-amino linkage is a prime site for introducing a variety of substituents. N-acylation is a common approach, where different acyl groups can be appended to the nitrogen atom. For instance, a series of N-acyl derivatives of anthranilic acid have been synthesized, which can be considered precursors or analogues to N-substituted OBA derivatives. researchgate.netdntb.gov.ua The synthesis often involves the reaction of an anthranilic acid derivative with an appropriate acyl chloride or anhydride (B1165640). researchgate.net For example, 2-(4-octylbenzamido)benzoic acid and related compounds have been prepared through the acylation of the tert-butyl ester of anthranilic acid, followed by hydrolysis. researchgate.net

O-Substituted Analogues: The carboxylic acid group of the benzoic acid moiety offers another handle for derivatization, primarily through esterification. The synthesis of O-substituted analogues, specifically esters, can be accomplished by reacting the carboxylic acid with various alcohols under acidic conditions. For example, methyl esters of related benzoic acid derivatives have been synthesized by treating the corresponding carboxylic acid with thionyl chloride in boiling dry methanol (B129727). tandfonline.com Another method involves the direct esterification of a diacid precursor using methanol and a catalytic amount of sulfuric acid to yield a monoester with high purity. These ester derivatives can serve as intermediates for further modifications.

A solid-phase synthesis approach has also been demonstrated to be effective for the rapid synthesis of 2-(oxalylamino)benzoic acids, which is particularly useful for creating libraries of these compounds. researchgate.net This method utilizes a Wang resin, to which oxalic acid is linked. The resin-bound acid chloride is then reacted with various arylamines to produce resin-bound N-aryloxamic acids, which are subsequently cleaved to yield the desired products in good yields. researchgate.net

Exploration of Substituent Effects on Reactivity and Molecular Properties

Electronic Effects: The acidity of the benzoic acid moiety is a key property that is sensitive to the electronic nature of substituents on the aromatic ring. libretexts.orglibretexts.org Electron-withdrawing groups (EWGs), such as nitro (-NO2) or cyano (-CN) groups, tend to increase the acidity of the benzoic acid. libretexts.orgdalalinstitute.com This is because they stabilize the negative charge of the carboxylate anion through inductive (-I) and/or resonance (-R) effects. dalalinstitute.com Conversely, electron-donating groups (EDGs), like methoxy (B1213986) (-OCH3) or amino (-NH2) groups, decrease the acidity by destabilizing the carboxylate anion. libretexts.orglibretexts.org The position of the substituent (ortho, meta, or para) also plays a crucial role in the extent of this effect. libretexts.org For instance, almost all ortho-substituents, regardless of their electronic nature, tend to increase the acid strength of benzoic acid, a phenomenon known as the "ortho-effect," which is thought to be a combination of steric and electronic factors. libretexts.org

The reactivity of other parts of the molecule can also be modulated. For example, the rate of decomposition of related benzimidazolium salts in alkaline media was found to increase with stronger electron-withdrawing substituents. researchgate.net

Synthesis of Bioisosteric Analogues (Emphasis on Chemical Structure Modification)

Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a widely used strategy in drug design to modulate the activity and pharmacokinetic properties of a lead compound. nih.gov In the context of the this compound scaffold, several bioisosteric replacements for the amide bond and the carboxylic acid group have been explored.

Amide Bond Bioisosteres: The amide bond is a common target for bioisosteric replacement to improve metabolic stability and other properties. acs.org Examples of amide bioisosteres that have been synthesized and evaluated in related systems include sulfonamides, oxadiazoles, and 1,2,4-triazoles. nih.govnih.gov For instance, sulfonamide derivatives can be prepared by reacting a sulfonyl chloride with an appropriate amine. nih.gov However, in some cases, the replacement of the amide bond with these bioisosteres can lead to a loss of biological activity, highlighting the critical role of the original amide linkage. nih.gov

Carboxylic Acid Bioisosteres: The carboxylic acid group is often replaced with other acidic functional groups to alter properties such as pKa and membrane permeability. Monoamides of oxalic acid themselves are considered bioisosteric replacements for phosphate (B84403) groups. researchgate.net Other potential bioisosteres for the carboxylic acid moiety include tetrazoles and hydroxamic acids, although specific examples directly on the OBA scaffold are less documented in the provided search results.

The synthesis of these bioisosteric analogues often requires multi-step synthetic routes. For example, the synthesis of a benzofuran (B130515) cyclic isostere as an amide replacement in a related complex molecule involved a nine-step synthesis. acs.org

Design and Synthesis of Conformationally Restricted Derivatives

Constraining the conformation of a flexible molecule like this compound can lead to derivatives with enhanced potency and selectivity for biological targets. This is achieved by introducing structural elements that limit the number of accessible conformations, thereby pre-organizing the molecule for optimal interaction with a binding site.

One common strategy to achieve conformational restriction is through cyclization. This can involve forming a new ring that incorporates parts of the original scaffold. For example, intramolecular reactions can be utilized to create cyclic structures. While specific examples of conformationally restricted OBA derivatives are not detailed in the provided search results, the synthesis of related conformationally restricted analogues of other bioactive molecules provides insight into the methodologies that could be applied. For instance, the synthesis of conformationally restricted analogues of serotonin (B10506) has been achieved through intramolecular cyclization reactions. tandfonline.com

Another approach involves the introduction of bulky or rigid substituents that sterically hinder free rotation around single bonds. The synthesis of such derivatives would follow standard synthetic protocols, with the choice of starting materials dictating the final rigid structure. For example, the synthesis of 2,3-benzodiazepine analogues, which are inherently more rigid structures, involves multi-step sequences starting from substituted benzoic acids. acs.org

Development of Libraries for Chemical Space Exploration

The development of chemical libraries based on the this compound scaffold is a powerful approach for exploring a wide range of chemical space and identifying compounds with desired properties. acs.orgchemrxiv.org These libraries consist of a large number of structurally related compounds that are synthesized in a systematic and often automated fashion.

Solid-phase synthesis is a particularly effective method for generating libraries of OBA derivatives. researchgate.net As mentioned earlier, by anchoring oxalic acid to a resin, a variety of arylamines can be reacted in parallel to produce a library of N-substituted OBA analogues. researchgate.net This "catch and release" method simplifies purification and allows for the rapid generation of a diverse set of compounds. researchgate.net

Encoded Library Technology (ELT) is another advanced technique for creating vast chemical libraries. acs.org In this approach, each molecule in the library is tagged with a unique DNA barcode, which allows for the rapid identification of compounds that bind to a specific target through affinity screening. While not specifically applied to the OBA scaffold in the provided results, this technology could be adapted to explore the chemical space around this versatile core. The synthesis of such libraries involves sequential coupling reactions, where each step adds a new building block and a corresponding DNA tag. acs.org

The design of these libraries often involves a scaffold-based approach, where a central core, such as OBA, is decorated with a variety of substituents. acs.orgmdpi.com The selection of these substituents is crucial for ensuring the diversity and drug-likeness of the library. acs.org

Coordination Chemistry of 2 Oxalyl Amino Benzoic Acid

Ligand Design Principles and Chelating Properties

2-(Oxalyl-amino)-benzoic acid is a polyfunctional ligand with several potential donor atoms: the two oxygen atoms of the carboxylic group, the amide nitrogen, and the two oxygen atoms of the oxalyl group. uchicago.edu The presence of these multiple binding sites allows it to act as a chelating agent, forming stable ring structures with a central metal ion. The design of this ligand, with its combination of a "hard" carboxylate oxygen donor and other "hard" and "borderline" amide and oxalyl donors, makes it suitable for coordinating with a variety of metal ions according to Hard and Soft Acid and Base (HSAB) theory.

The chelating properties are significantly influenced by the deprotonation state of the ligand. The carboxylic acid and the oxamic acid moieties can be deprotonated to form anionic donors, which typically form stronger bonds with metal cations. The relative positions of the carboxyl and oxalyl-amino groups (ortho in this case) are crucial in determining the nature of the chelate rings formed. This ortho-substitution allows for the potential formation of a stable seven-membered chelate ring involving the carboxylate oxygen and one of the oxalyl oxygen atoms.

Analogous ligands, such as the para-isomer N-(4-carboxyphenyl)oxamic acid (H3pcpa), have been shown to act as versatile linkers in coordination polymers. tijer.orgacs.org Studies on H3pcpa complexes reveal that the oxamate (B1226882) group can coordinate in a bidentate fashion, while the carboxylate group can act as a monodentate or bridging ligand. acs.org This suggests that this compound can also exhibit diverse coordination modes, including:

Bidentate chelation: Using the carboxylate group and a neighboring oxalyl oxygen.

Bridging: Linking two or more metal centers, using either the carboxylate or the oxamate groups, or both, leading to the formation of coordination polymers or polynuclear complexes. acs.orgbanglajol.info

Monodentate coordination: Through one of the carboxylate oxygens.

The flexibility of the oxalyl-amino bridge and the rotational freedom of the functional groups allow the ligand to adapt to the preferred coordination geometry of different metal ions.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with ligands like this compound is typically achieved by reacting a soluble salt of the desired metal (e.g., chloride, nitrate, or acetate) with the ligand in a suitable solvent. rroij.comrsc.org The reaction conditions, such as pH, temperature, and the molar ratio of metal to ligand, can influence the stoichiometry and structure of the resulting complex. For instance, basic conditions are often used to deprotonate the carboxylic and oxamic acid groups, facilitating coordination. nih.gov

While specific structural data for non-biological metal complexes of this compound are not extensively reported in the reviewed literature, the coordination chemistry of its para-isomer, N-(4-carboxyphenyl)oxamic acid (H3pcpa), provides significant insight. tijer.orgacs.org

The stoichiometry of metal complexes with this class of ligands is variable. For example, with H3pcpa, both mononuclear and polynuclear complexes have been synthesized. acs.org The metal-to-ligand ratio is often influenced by the charge of the metal ion and the deprotonation state of the ligand.

The coordination geometry around the metal center is dictated by the metal's electronic configuration and the steric and electronic properties of the ligand. Observed geometries in H3pcpa complexes include:

Distorted Octahedral: In an iron(II) complex, [Fe(H2pcpa)2(H2O)2], the iron center is six-coordinate, bound to two bidentate H2pcpa⁻ ligands and two water molecules. acs.org Similarly, in zigzag chain polymers of manganese(II) and zinc(II), {[M(Hpcpa)(H2O)3]}n, the metal ions are also in a six-coordinate environment. acs.org

Square Pyramidal: A dicopper(II) complex, [Cu2(Hpcpa)2(bipy)2], features five-coordinate copper ions in a square pyramidal geometry. acs.org

Seven-coordinate: In cadmium(II) and lead(II) coordination polymers with Hpcpa²⁻, the metal ions are seven-coordinate, bonded to oxygen atoms from the oxamate, carboxylate, and water molecules. tijer.org

Based on these examples, it is reasonable to expect that this compound would also form complexes with similar coordination numbers and geometries, such as octahedral and square pyramidal, depending on the metal ion and reaction conditions.

However, the crystal structures of complexes with the analogous N-(4-carboxyphenyl)oxamic acid (H3pcpa) are well-characterized and illustrate the structural possibilities.

Mononuclear Complexes: The complex [Fe(H2pcpa)2(H2O)2] consists of discrete, centrosymmetric mononuclear iron(II) units. The H2pcpa⁻ ligand acts as a bidentate chelate through the oxamate group, forming a five-membered chelate ring with the iron atom. acs.org

Coordination Polymers: The complexes {[Mn(Hpcpa)(H2O)3]·0.5H2O}n and {[Zn(Hpcpa)(H2O)3]·0.5H2O}n are isostructural, forming one-dimensional zigzag polymeric chains. In these structures, the Hpcpa²⁻ ligand bridges the metal centers, using both the oxamate and carboxylate groups in a bidentate/monodentate coordination mode. tijer.orgacs.org The lead(II) complex, [Pb(Hpcpa)(H2O)]n, forms a more complex three-dimensional polymer network. tijer.org

Dinuclear Complexes: The copper(II) complex [Cu2(Hpcpa)2(bipy)2] is a discrete dinuclear species where two copper centers are bridged by two Hpcpa²⁻ ligands. acs.org

These examples demonstrate the versatility of the N-(carboxyphenyl)oxamic acid scaffold in forming a variety of supramolecular architectures, from simple mononuclear units to extended one-, two-, or three-dimensional networks. The ortho-isomer, this compound, is expected to show similar versatility, with the potential for forming intramolecularly chelated structures in addition to polymeric and polynuclear species.

Table 1: Structural Data for Metal Complexes with the Analogous Ligand N-(4-carboxyphenyl)oxamic acid (Hpcpa)

Complex Formula Metal Ion Coordination Geometry Stoichiometry (M:L) Structural Motif Reference
[Fe(H₂pcpa)₂(H₂O)₂] Fe(II) Distorted Octahedral 1:2 Mononuclear acs.org
{[Mn(Hpcpa)(H₂O)₃]·0.5H₂O}n Mn(II) Distorted Octahedral 1:1 1D Coordination Polymer acs.org
{[Zn(Hpcpa)(H₂O)₃]·0.5H₂O}n Zn(II) Distorted Octahedral 1:1 1D Coordination Polymer acs.org
[Cu₂(Hpcpa)₂(bipy)₂]·8H₂O Cu(II) Square Pyramidal 1:1 Dinuclear acs.org
[Cd₂(Hpcpa)₂(H₂O)₆]n·H₂O Cd(II) Seven-coordinate 1:1 1D Coordination Polymer tijer.org
[Pb(Hpcpa)(H₂O)]n Pb(II) Seven-coordinate 1:1 3D Coordination Polymer tijer.org

Stoichiometry and Coordination Geometry

Stability and Dynamics of Coordination Bonds

The stability of the coordination bonds will depend on several factors:

The nature of the metal ion: The Lewis acidity, charge density, and preferred coordination number of the metal ion will influence the strength of the metal-ligand bonds.

The pH of the medium: The pH determines the deprotonation state of the ligand's acidic groups. Coordination to the deprotonated, anionic forms of the carboxylate and oxamate groups results in stronger, more stable bonds.

The solvent: The solvent can compete with the ligand for coordination sites on the metal ion and can influence the stability through solvation effects.

The coordination bonds are not static but are subject to dynamic processes, such as ligand exchange reactions. The lability of the complexes, which refers to the rate at which ligands are exchanged, is also an important property, particularly for applications in catalysis where substrate binding and product release are key steps.

Electronic Properties and Spectroscopic Signatures of Metal Complexes

The formation of metal complexes with this compound leads to changes in the electronic properties of both the ligand and the metal ion. These changes can be probed using various spectroscopic techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for characterizing the coordination mode of the ligand. Upon complexation, the characteristic vibrational frequencies of the functional groups involved in bonding will shift. For instance, the C=O stretching frequency of the carboxylic acid group (typically around 1700-1725 cm⁻¹) is expected to shift to a lower frequency upon deprotonation and coordination, appearing as asymmetric and symmetric stretching bands of the carboxylate group (COO⁻). rsc.org Similarly, the amide and oxalyl C=O stretching bands would also be perturbed upon coordination. The presence of broad absorption bands around 3400 cm⁻¹ in the IR spectra of hydrated complexes indicates the presence of water molecules. tijer.org

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the metal complexes can provide information about the coordination geometry and the electronic structure of the metal center. For complexes of transition metals with d-electrons, d-d transitions can often be observed in the visible region of the spectrum. The energies of these transitions are sensitive to the ligand field environment and thus to the coordination geometry. Charge transfer bands, arising from the transfer of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice versa (MLCT), may also be present, typically in the UV region.

Magnetic Properties: For complexes containing paramagnetic metal ions (e.g., Fe(II), Mn(II), Cu(II)), the study of their magnetic properties can provide insights into the electronic structure and the interactions between metal centers in polynuclear species. For example, cryomagnetic measurements on the dinuclear copper(II) complex of H3pcpa, [Cu2(Hpcpa)2(bipy)2], revealed a weak antiferromagnetic interaction between the two copper ions. acs.org The mononuclear Fe(II) complex, [Fe(H2pcpa)2(H2O)2], was found to exhibit field-induced single-ion magnet (SIM) behavior. acs.org

Applications of this compound-Based Metal Complexes in Non-Biological Catalysis

While metal complexes of Schiff bases and related ligands are widely explored as catalysts in various organic transformations, specific examples involving this compound metal complexes in non-biological catalysis are not extensively reported in the primary literature. However, the structural motifs present in this ligand suggest potential catalytic applications, and related systems have shown catalytic activity.

One area where the oxalyl amide group has been utilized is in directing group-assisted C-H activation reactions. For example, an oxalyl amide has been employed as an efficient directing group in a palladium-catalyzed γ-C(sp³)–H carbonylation of aliphatic amines. rsc.org In this type of application, the ligand temporarily coordinates to the metal catalyst to direct it to a specific C-H bond for functionalization, rather than forming a stable, isolable catalytic complex.

Furthermore, metal complexes of structurally related ligands have demonstrated significant catalytic activity. For instance, binuclear transition metal complexes of bis-(2-acetylthiophene)oxaloyldihydrazone have been shown to be effective catalysts for the cross-coupling of arylboronic acids with various N-nucleophiles (a C-N bond formation reaction). In that study, a nickel(II) complex exhibited the highest catalytic activity. This highlights the potential of the oxamide/hydrazone backbone to support catalytically active metal centers.

Given the ability of this compound to form stable complexes with a variety of coordination geometries and its capacity to stabilize different metal ions, it is plausible that its metal complexes could be developed as catalysts for reactions such as:

Oxidation reactions: Many Schiff base complexes of metals like cobalt, copper, and manganese are known to catalyze the oxidation of alcohols, alkenes, and phenols.

C-C and C-N coupling reactions: Palladium, nickel, and copper complexes are widely used as catalysts in cross-coupling reactions.

Lewis acid catalysis: The coordinated metal ion can function as a Lewis acid to activate substrates in various organic transformations.

The development of metal-organic frameworks (MOFs) using ligands like N-(carboxyphenyl)oxamic acid also opens up possibilities for creating heterogeneous catalysts with high surface areas and tunable active sites. However, further research is needed to explore and realize the catalytic potential of metal complexes derived specifically from this compound in non-biological systems.

Advanced Spectroscopic and Crystallographic Structural Elucidation Methodologies

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is a paramount technique for determining the precise atomic arrangement of a compound in its crystalline form. While crystallographic data for 2-(Oxalyl-amino)-benzoic acid in its free, unbound state is not extensively reported in the searched literature, its structure within a protein complex has been thoroughly investigated, providing critical insights into its solid-state conformation and interaction patterns.

The analysis of a crystal structure reveals how molecules are arranged in a three-dimensional lattice, stabilized by a network of intermolecular forces. In the context of this compound co-crystallized with its protein target, X-ray data shows that its binding is stabilized by significant intermolecular interactions. proteopedia.org The binding mode largely emulates that of a natural substrate, which includes crucial hydrogen bonding to the protein's signature motif. proteopedia.org

The primary interactions governing the packing and recognition are hydrogen bonds. researchgate.netresearchgate.net In its protein-bound state, the oxalyl and carboxyl groups of this compound act as key hydrogen bond donors and acceptors. proteopedia.org Hirshfeld surface analysis, a common tool for visualizing and quantifying intermolecular interactions in crystal structures, can further elucidate the nature and relative importance of different contacts, including strong hydrogen bonds (like O–H···O and N–H···O) and weaker van der Waals forces. researchgate.neteurjchem.commdpi.com

The conformation of a molecule in its crystalline state is its low-energy, solid-phase arrangement. For this compound, the conformation has been determined specifically when it is bound to a protein active site. proteopedia.org X-ray crystallography of the complex between this compound and Protein Tyrosine Phosphatase 1B (PTP1B) reveals a specific bound conformation. proteopedia.orgrcsb.org In this state, the molecule adopts a geometry that allows its functional groups to optimally interact with the amino acid residues of the protein's active site, mimicking the binding of the natural substrate. proteopedia.org The inherent flexibility of the molecule, particularly rotation around the amide bond and the carbon-carbon bond of the oxalyl group, is constrained upon binding to fit the topology of the protein's binding pocket.

Co-crystallization is a powerful method to study molecular recognition, particularly the binding of a small molecule (ligand) to a biological macromolecule like a protein. This compound has been identified as a competitive inhibitor of protein-tyrosine phosphatases (PTPs), and its co-crystallization with PTP1B provides a clear model for this molecular recognition. proteopedia.org

X-ray crystallography of PTP1B in complex with this compound (PDB ID: 1C85) shows that the inhibitor binds to the active site. rcsb.orgjhu.edupdbj.org The binding creates a unique arrangement involving interactions with amino acid residues Asp(181), Lys(120), and Tyr(46). proteopedia.org This structural information is invaluable as it reveals the specific molecular interactions responsible for its inhibitory activity. Furthermore, this compound has served as a scaffold for structure-based drug design. rcsb.org For instance, guided by crystallographic data, derivatives have been developed to achieve high selectivity for PTP1B by introducing functionalities that form specific interactions, such as a salt bridge to Asp-48, a residue that differs in other phosphatases. rcsb.org

Table 1: Crystallographic Data for this compound in Complex with PTP1B (PDB: 1C85)
ParameterValue
PDB ID 1C85
Method X-RAY DIFFRACTION
Resolution 2.72 Å
R-Value Work 0.183
R-Value Free 0.267
Ligand OBA (this compound)
Data sourced from the RCSB Protein Data Bank. rcsb.org

Conformational Analysis in the Crystalline State

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a fundamental tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H and ¹³C.

While specific multi-dimensional NMR studies for this compound are not detailed in the available search results, the application of these standard techniques would be essential for its full structural characterization in solution. nih.gov A suite of 1D and 2D NMR experiments would enable the unambiguous assignment of all proton and carbon signals. researchgate.net

¹H NMR: The 1D proton NMR spectrum would provide initial information on the number of distinct proton environments and their electronic surroundings, with signals from the aromatic ring, the amide N-H, and the carboxylic acid protons. docbrown.info

¹³C NMR: The carbon spectrum would reveal the number of non-equivalent carbon atoms, including those in the phenyl ring and the four carbonyl/carboxyl carbons.

2D COSY (Correlation Spectroscopy): This experiment would establish ¹H-¹H coupling networks, identifying which protons are on adjacent carbons, which is particularly useful for assigning the substitution pattern on the aromatic ring. researchgate.net

2D HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of each carbon atom that bears a proton. hmdb.camdpi.com

2D HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. It is crucial for assigning quaternary carbons (like the carbonyls and the carboxyl-bearing aromatic carbon) by correlating them with nearby protons. researchgate.net

2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's preferred conformation and stereochemistry in solution. researchgate.net

Table 2: Illustrative Expected ¹H and ¹³C NMR Chemical Shift Assignments for this compound
Atom PositionExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)Key HMBC Correlations
Phenyl Ring (4x CH)7.0 - 8.2115 - 140Protons correlate to adjacent ring carbons and C=O of benzoic acid
Phenyl Ring (2x C-quat)-110 - 150Correlate to ring protons
Amide (NH)9.0 - 11.0-Correlates to adjacent C=O and phenyl ring carbon
Oxalyl (2x C=O)-160 - 175Correlate to amide NH proton
Benzoic Acid (COOH)10.0 - 13.0--
Benzoic Acid (C=O)-165 - 180Correlates to adjacent ring protons
Note: This table is illustrative and presents expected chemical shift ranges and correlations based on standard NMR principles for similar functional groups. Actual experimental values may vary based on solvent and other conditions.

Dynamic NMR (DNMR) is used to study chemical processes that occur at a rate comparable to the NMR timescale, such as conformational changes or rotations around single bonds. rug.nl For this compound, several dynamic processes could potentially be studied.

One key process is the restricted rotation around the amide (N-C) bond due to its partial double-bond character. At room temperature, this rotation might be fast, resulting in averaged signals for atoms on either side of the bond. However, at lower temperatures, the rotation could slow down sufficiently to allow for the observation of distinct signals for different conformers (e.g., syn and anti orientations of the oxalyl group relative to the phenyl ring). rug.nl By analyzing the changes in the NMR spectrum (broadening and coalescence of peaks) as a function of temperature, the energy barrier and rate of this rotational process can be determined. Similar studies could probe the rotational dynamics of the two carboxylic acid groups.

Solid-State NMR for Amorphous and Microcrystalline Forms

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for probing the local atomic environment in solid materials, including those that are amorphous or microcrystalline. For this compound, ssNMR can provide valuable information about its polymorphic forms, molecular conformation, and intermolecular interactions in the solid state.

While specific solid-state NMR data for this compound is not extensively documented in publicly available literature, the principles of the technique can be applied. For instance, ¹³C and ¹⁵N ssNMR would be particularly informative. ¹³C ssNMR chemical shifts would reveal the presence of different crystalline forms (polymorphs) or amorphous content by identifying distinct signals for the carbonyl and aromatic carbons. researchgate.net The chemical shifts are highly sensitive to the local electronic environment, which is influenced by crystal packing and hydrogen bonding. rsc.orgnih.gov

¹⁵N ssNMR, especially with isotopic enrichment, can directly probe the nitrogen atom of the amide linkage. mdpi.com The ¹⁵N chemical shift is a sensitive indicator of hydrogen bonding involving the N-H group. rsc.org Different hydrogen bonding patterns in various solid forms would result in distinguishable ¹⁵N chemical shifts. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) would be employed to enhance the signal of these low-abundance nuclei and to average out anisotropic interactions, leading to higher resolution spectra. nih.govnih.gov

Table 1: Predicted Solid-State NMR Observables for this compound

NucleusExpected Chemical Shift Range (ppm)Information Gained
¹³C160-180 (Carboxyl/Amide C=O), 110-150 (Aromatic C)Polymorphism, conformational differences, packing effects.
¹⁵NVaries significantly with H-bondingDirect probe of the amide N-H environment and intermolecular hydrogen bonding. rsc.orgmdpi.com
¹H10-15 (Carboxylic Acid H), 8-10 (Amide H)Proton environments and proximity through H-H correlations.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying functional groups and studying hydrogen bonding within this compound.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. The presence of strong intramolecular and intermolecular hydrogen bonds significantly influences the position and shape of these bands. mdpi.comrsc.org

O-H Stretching: The carboxylic acid O-H stretch typically appears as a very broad band in the region of 3500-2500 cm⁻¹, a hallmark of strong hydrogen bonding in carboxylic acid dimers. spectroscopyonline.com

N-H Stretching: The amide N-H stretching vibration is expected in the 3400-3200 cm⁻¹ region. Its position and sharpness can indicate the extent of its involvement in hydrogen bonding. nih.gov

C=O Stretching: Multiple carbonyl stretching bands are anticipated. The carboxylic acid C=O stretch is typically found around 1730-1700 cm⁻¹, while the amide I band (primarily C=O stretch) appears around 1680-1630 cm⁻¹. The exact positions are sensitive to conjugation and hydrogen bonding. researchgate.net

C-N Stretching and N-H Bending: These vibrations, appearing in the 1600-1400 cm⁻¹ region, provide further confirmation of the amide group. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. While O-H and N-H stretches are often weak in Raman spectra, the C=O and aromatic ring vibrations typically show strong signals. This can be particularly useful for analyzing the molecule's backbone structure without significant interference from water, if present. researchgate.netresearchgate.net

The analysis of these vibrational modes, often aided by computational density functional theory (DFT) calculations, allows for a detailed understanding of the hydrogen bonding network within the crystal lattice of this compound. rsc.orgvjst.vn

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Notes
Carboxylic AcidO-H stretch3500 - 2500 (broad)Characteristic of strong hydrogen bonding. spectroscopyonline.com
AmideN-H stretch3400 - 3200Position sensitive to hydrogen bond strength. nih.gov
CarbonylsC=O stretch (acid & amide)1730 - 1630Multiple bands expected due to two C=O groups. researchgate.net
AmideN-H bend~1620Often coupled with C=N stretching.
Carboxylic AcidC-O stretch1320 - 1210Coupled with O-H in-plane bending. spectroscopyonline.com
Aromatic RingC=C stretches1600 - 1450Characteristic of the benzene (B151609) ring.

Mass Spectrometry for Precise Mass Determination and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is an essential tool for determining the precise molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. brentford.hounslow.sch.ukucla.edu For this compound (C₉H₇NO₅), the exact mass of the neutral molecule is 209.03242 g/mol . nih.gov HRMS can confirm this with high precision, distinguishing it from other isobaric compounds.

Tandem Mass Spectrometry (MS/MS): Tandem MS involves the selection of a specific precursor ion (e.g., the molecular ion [M+H]⁺ or [M-H]⁻) and its subsequent fragmentation through collision-induced dissociation (CID). mdpi.comlibretexts.orguab.edu The analysis of the resulting product ions reveals the fragmentation pathways, providing valuable structural information.

Expected Fragmentation Pattern: The fragmentation of this compound is expected to proceed through cleavages at the amide and carboxylic acid functionalities. libretexts.org

Loss of H₂O: A common fragmentation for carboxylic acids.

Loss of CO₂ (44 Da): Decarboxylation from the carboxylic acid group is a likely pathway. docbrown.info

Loss of CO (28 Da): Loss of carbon monoxide can occur from the oxalyl moiety.

Cleavage of the Amide Bond: Scission of the C-N bond can lead to fragments corresponding to the anthranilic acid and oxalyl portions of the molecule.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts

AdductFormulaCalculated m/z
[M+H]⁺C₉H₈NO₅⁺210.03970
[M+Na]⁺C₉H₇NO₅Na⁺232.02164
[M-H]⁻C₉H₆NO₅⁻208.02514
Data sourced from PubChemLite. uni.lu

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. While this compound itself is achiral, its chiral derivatives would exhibit characteristic CD spectra. utexas.edu

If a chiral center were introduced into the molecule, for example, by using a chiral amine or acid during synthesis, the resulting enantiomers would interact differently with left- and right-circularly polarized light. nih.govbeilstein-journals.org This differential absorption gives rise to a CD signal.

The CD spectrum provides information about the absolute configuration and conformation of the chiral derivative in solution. doi.org For instance, the sign and magnitude of the Cotton effects in the CD spectrum can be correlated with the spatial arrangement of the chromophores, such as the benzene ring and the carbonyl groups. researchgate.net Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectra of different enantiomers and conformers, aiding in the assignment of the absolute configuration. nih.gov The creation of chiral host-guest assemblies can also induce CD signals, which can be used for enantioselective recognition. utexas.edu

Theoretical and Computational Investigations of 2 Oxalyl Amino Benzoic Acid

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are powerful tools for elucidating the electronic structure and properties of molecules. While direct studies on 2-(oxalyl-amino)-benzoic acid are limited, research on analogous compounds like N-aryl oxalamic acids and various aminobenzoic acid derivatives provides a solid foundation for understanding its behavior. rsc.org

The conformational landscape of this compound is expected to be influenced by the rotational freedom around the amide bond and the bonds connecting the oxalyl and phenyl groups. Studies on similar molecules, such as N,N′-(1,4-phenylene)dioxalamic acid, reveal that the planarity of the oxalamic acid moiety is often stabilized by intramolecular hydrogen bonds between the amide NH and the carboxylic acid's carbonyl oxygen. rsc.org The relative orientation of the amide carbonyl group with respect to the phenyl ring can give rise to several conformers, including antiperiplanar, anticlinal, synclinal, and synperiplanar forms. rsc.org

For ortho-substituted benzoic acids, the stability of different conformers is a delicate balance of steric hindrance, intramolecular hydrogen bonding, and electronic effects. rsc.org In the case of 2-aminobenzoic acid, different conformers and their relative energies have been computed, showing that the orientation of the carboxylic acid and amino groups significantly impacts stability. rsc.org It is highly probable that this compound also exhibits a preference for conformations that maximize intramolecular hydrogen bonding, thereby enhancing its stability. The presence of the ortho-carboxy group is likely to favor a conformation where it can interact with the oxalyl-amino moiety.

Table 1: Calculated Relative Energies of Aminobenzoic Acid Isomers (Analogous Systems) Note: This table presents data for aminobenzoic acid isomers as an analogy for the conformational energetics that would be relevant to this compound.

IsomerProtonation SiteRelative Energy (kJ/mol) in Gas Phase
p-Aminobenzoic acidO-protonated37 (more stable than N-protonated)
m-Aminobenzoic acidO-protonated~6-7 (similar stability to N-protonated)
o-Aminobenzoic acidN,O-protonatedSignificantly more stable than O-protonated
Data sourced from a study on aminobenzoic acid derivatives. rsc.org

Theoretical methods are adept at predicting spectroscopic data such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Vis spectra. For aminobenzoic acids, DFT calculations have been successfully used to assign vibrational frequencies (IR and Raman) and chemical shifts (NMR). researchgate.net The calculated spectra show good correlation with experimental data, allowing for detailed analysis of the vibrational modes of the amino and carboxyl groups and the benzene (B151609) ring. researchgate.net For instance, the IR spectrum of a similar compound, 2A, showed characteristic absorption bands for O-H stretching at 3603 cm⁻¹, N-H stretching at 3405 cm⁻¹, and C=O stretching at 1682 cm⁻¹. japsonline.com The ¹H NMR spectrum of the same compound revealed a singlet for the COOH proton at δ 14.32 ppm. japsonline.com

Reactivity descriptors derived from DFT, such as chemical potential, hardness, softness, and electrophilicity index, provide insights into the chemical behavior of molecules. malayajournal.orgmdpi.com For aminobenzoic acid derivatives, these descriptors have been correlated with experimental properties like pKa values. nih.gov The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial in this context. For 4-(carboxyamino)-benzoic acid, the calculated HOMO-LUMO energy gap is 5.0 eV, indicating a stable structure. actascientific.com

Table 2: Predicted Spectroscopic and Reactivity Data for Analogous Compounds Note: This table compiles representative data from various studies on analogous ortho-substituted benzoic acid and N-aryl oxalamic acid derivatives.

ParameterCompound/ClassPredicted Value/RangeMethod
IR (cm⁻¹)
O-H Stretch2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid3619B3LYP/6-311++G(d,p) scispace.com
C=O Stretch2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid1708B3LYP/6-311++G(d,p) scispace.com
N-H Stretch2-cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylamido)benzoic acid (ortho)3405Experimental japsonline.com
¹H NMR (ppm)
COOH Proton2-cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylamido)benzoic acid (ortho)14.32Experimental japsonline.com
Reactivity
HOMO-LUMO Gap4-(carboxyamino)-benzoic acid5.0 eVB3LYP/6-311G actascientific.com
HOMO Energy4-(carboxyamino)-benzoic acid-6.82 eVB3LYP/6-311G actascientific.com
LUMO Energy4-(carboxyamino)-benzoic acid-1.82 eVB3LYP/6-311G actascientific.com

The analysis of frontier molecular orbitals (HOMO and LUMO) is fundamental to understanding electronic transitions and reactivity. In aminobenzoic acids, the HOMO is typically localized on the amino group and the phenyl ring, reflecting their electron-donating nature, while the LUMO is often centered on the electron-withdrawing carboxyl group. researchgate.netacs.org This distribution facilitates intramolecular charge transfer from the donor to the acceptor moiety upon electronic excitation. researchgate.net

The molecular electrostatic potential (MEP) map is another valuable tool that visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. For aminobenzoic acid derivatives, the MEP surface typically shows negative potential around the oxygen atoms of the carboxyl group, indicating their susceptibility to electrophilic attack, and a positive potential near the amino group's hydrogens. actascientific.com The charge distribution in aminobenzoic acid derivatives is also significantly influenced by resonance effects, with the amine group acting as an electron-donating group and the carboxylic acid as an electron-withdrawing group. rsc.org

Computational Studies of Intermolecular Recognition

Molecular Docking for Ligand-Macromolecule Binding Pose Prediction (Focus on Chemical Interaction Models)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a macromolecule, such as a protein. This method is instrumental in understanding the binding mode of inhibitors and guiding the design of new, more potent molecules. In the case of this compound (OBA), molecular docking studies have been crucial in elucidating its interaction with various protein targets, most notably Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme in insulin (B600854) signaling pathways. researchgate.netnih.gov

Studies have shown that OBA acts as a competitive inhibitor for several protein-tyrosine phosphatases (PTPs). rcsb.org X-ray crystallography of PTP1B in complex with OBA has revealed that the binding of OBA largely mimics that of the natural substrate. rcsb.org The oxalyl group of OBA forms significant hydrogen bonds with the PTP signature motif in the active site. rcsb.org Specifically, the carboxylic acid moiety of OBA has been observed to form hydrogen bonds with residues such as Arg200 and Ser577 in group IVA cytosolic phospholipase A2 (cPLA₂), another enzyme target. nih.gov

A key finding from these studies is the creation of a unique binding arrangement involving Asp181, Lys120, and Tyr46 in PTP1B upon OBA binding. rcsb.org This detailed understanding of the binding pose and key interactions provides a rational basis for the structure-based design of more selective and potent PTP1B inhibitors. For instance, by modifying the OBA scaffold to include a basic nitrogen, a salt bridge can be formed with Asp-48 in PTP1B, leading to a highly selective inhibitor. rcsb.org

The reliability of docking predictions is often enhanced by combining them with molecular dynamics (MD) simulations, which allow for the flexibility of the protein receptor to be taken into account. nih.gov This combined approach provides a more accurate representation of the ligand-receptor complex and the associated interactions.

Table 1: Key Molecular Docking Interactions of this compound and its Analogs
LigandTarget ProteinKey Interacting ResiduesType of InteractionReference
This compound (OBA)Protein Tyrosine Phosphatase 1B (PTP1B)PTP signature motif, Asp181, Lys120, Tyr46Hydrogen Bonding, Unique salt bridge arrangement rcsb.org
OBA analog with basic nitrogenProtein Tyrosine Phosphatase 1B (PTP1B)Asp-48Salt Bridge rcsb.org
2-oxoamide inhibitors (related to OBA)Group IVA cytosolic Phospholipase A2 (cPLA₂)Ser228, Gly197, Asn555, Arg200, Ser577Hydrogen Bonding nih.gov

Binding Energy Calculations and Interaction Hotspot Identification

Binding energy calculations are a critical component of computational drug design, providing a quantitative measure of the affinity between a ligand and its target macromolecule. These calculations help in ranking potential drug candidates and identifying "hotspots" in the binding site—regions that contribute most significantly to the binding affinity.

For this compound (OBA) and its analogs, predicted binding affinities have shown a strong linear correlation with experimentally determined values. nih.gov For example, a study on twelve OBA inhibitors targeting PTP1B reported a squared correlation coefficient (r²) of 0.859 between predicted and experimental binding affinities. nih.gov This indicates the robustness of the computational models used.

The binding energy is a composite of various forces, including electrostatic interactions, van der Waals forces, and the energy associated with desolvation upon binding. The hydrogen bonds formed by the oxalyl and carboxylic acid groups of OBA with the protein's active site are major contributors to the favorable binding energy. rcsb.orgnih.gov For instance, in the complex with group IVA cytosolic phospholipase A2, the hydrogen bond between the carboxylic acid moiety and Arg200 is considered of paramount importance for binding. nih.gov

Interaction hotspots can be identified by analyzing the contribution of individual amino acid residues to the total binding energy. In the case of OBA and its derivatives targeting PTP1B, the residues within the PTP signature motif are consistently identified as key interaction hotspots. rcsb.org Furthermore, the unique interaction with Asp181, Lys120, and Tyr46 also represents a significant hotspot for OBA binding. rcsb.org

Table 2: Predicted vs. Experimental Binding Affinities for OBA Analogs
Compound ClassTarget ProteinCorrelation (r²)Key FindingReference
This compound (OBA) inhibitorsProtein Tyrosine Phosphatase 1B (PTP1B)0.859Strong linear correlation between predicted and experimental values. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Derivation of Predictive Models Based on Chemical Descriptors

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. mdpi.com These models are expressed as mathematical equations that can be used to predict the activity or properties of new, unsynthesized compounds. dergipark.org.tr

For derivatives of this compound and related structures, various QSAR models have been developed to predict their inhibitory activity against different targets. researchgate.netresearchgate.net These models typically use a range of chemical descriptors, which are numerical representations of the molecular structure. Descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric and electrostatic fields). dergipark.org.trresearchgate.net

In the context of PTP1B inhibitors, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been successfully applied to this compound analogs. researchgate.netnih.gov These models utilize the 3D aligned structures of the molecules (often obtained from molecular docking) to calculate steric and electrostatic fields, which are then correlated with biological activity. nih.gov One study developed a five-term equation using a genetic function approximation algorithm that showed good predictive power. researchgate.net

For other related benzoylaminobenzoic acid derivatives, 2D-QSAR models have indicated the importance of physicochemical parameters like lipophilicity (hydrophobicity) and molar refractivity for their inhibitory potential. dergipark.org.trnih.gov The presence of specific structural features, such as aromatic rings with single bond substitutions, has also been identified as being beneficial for activity. dergipark.org.tr

Table 3: Examples of Chemical Descriptors Used in QSAR Models for OBA and Related Compounds
Descriptor TypeExamplesRelevanceReference(s)
3D DescriptorsSteric Fields, Electrostatic Fields (CoMFA)Crucial for modeling interactions in the 3D space of the binding site. researchgate.netnih.gov
PhysicochemicalLipophilicity (Hydrophobicity), Molar RefractivityImportant for membrane permeability and overall interaction with the biological system. dergipark.org.trnih.gov
2D StructuralSaasCcount (total number of carbons with one single and two aromatic bonds)Indicates the influence of specific structural motifs on activity. dergipark.org.tr
3D Molecular DescriptorsVarious 3D parametersSignificant influence on the anti-inflammatory and analgesic activities of 2-phenylamino-benzoic acid derivatives. researchgate.netjocpr.comnuph.edu.ua

Validation and Interpretation of QSAR/QSPR Models

The validation of a QSAR/QSPR model is a critical step to ensure its reliability and predictive power. mdpi.comscielo.br Several statistical methods are employed for validation, including internal validation techniques like leave-one-out cross-validation (q²) and external validation using a separate test set of compounds (predictive r²). mdpi.comdergipark.org.tr A reliable QSAR model should have high values for both its cross-validated and predictive correlation coefficients. dergipark.org.tr

For QSAR models developed for this compound analogs and related compounds, these validation techniques have been applied. For example, a 3D-QSAR model for PTP1B inhibitors based on 2-(oxalyl-amino)-benzoic acids reported a squared predictive correlation coefficient of 0.765 for the test set, indicating good predictive ability. researchgate.net Similarly, 2D and 3D-QSAR models for benzoyl amino benzoic acid derivatives as FabH inhibitors were developed with good cross-validated correlation coefficients and external validation values. dergipark.org.tr

The interpretation of QSAR models provides valuable insights into the structure-activity relationship, guiding the optimization of lead compounds. nih.gov For instance, the contour maps generated from CoMFA studies can visualize regions where steric bulk is favored or disfavored, and where positive or negative electrostatic potential would enhance activity. This information allows medicinal chemists to rationally design new molecules with improved biological activity. The interpretation of 2D-QSAR models highlights the key physicochemical properties that influence activity, such as the positive contribution of lipophilic parameters to the inhibitory potential of benzoyl amino benzoic acid derivatives. dergipark.org.trnih.gov

Table 4: Statistical Parameters for Validation of QSAR Models
Model TypeTargetCross-validated r² (q²)Predictive r²Key InterpretationReference(s)
3D-QSAR (CoMFA)PTP1BNot explicitly stated0.765Provides valuable hints for lead compound optimization. researchgate.netnih.gov
2D and 3D-QSARFabHGoodGoodLipophilic parameters are significant for inhibitory potential. dergipark.org.tr
2D-QSARFabH and various bacteriaNot explicitly statedNot explicitly statedIncreased hydrophobicity, molar refractivity, and aromaticity enhance inhibitory activity. nih.gov

Role of 2 Oxalyl Amino Benzoic Acid in Advanced Organic Synthesis and Material Science

Utilization as a Core Building Block in Divergent Synthesis

2-(Oxalyl-amino)-benzoic acid, also known as N-oxalylanthranilic acid, is a versatile bifunctional molecule that holds significant potential as a core building block in divergent organic synthesis. Its structure, featuring a reactive carboxylic acid group and an N-acylated amino group on a benzene (B151609) ring, allows for a variety of chemical transformations to generate a diverse range of more complex molecules.

Precursor to Complex Heterocyclic Compounds

While direct, documented syntheses of complex heterocyclic compounds starting from this compound are not extensively reported in readily available literature, its structural relationship to anthranilic acid suggests its potential as a precursor. Anthranilic acid is a well-known starting material for the synthesis of numerous heterocyclic systems, including quinazolines and benzodiazepines. nih.gov The presence of the oxalyl group in this compound introduces additional reactivity that could be exploited for the construction of these and other heterocyclic scaffolds.

For instance, the general synthesis of quinazolin-4(3H)-ones often involves the reaction of an anthranilic acid derivative with a suitable reagent to form the pyrimidine (B1678525) ring. researchgate.net It is conceivable that this compound could undergo intramolecular cyclization or reaction with other reagents to form quinazoline (B50416) derivatives, although specific conditions for such a transformation are not explicitly detailed in the reviewed literature.

Similarly, the synthesis of 1,4-benzodiazepines, a class of psychoactive drugs, often utilizes 2-aminobenzophenones as key precursors. wum.edu.pl These precursors are themselves frequently derived from anthranilic acid. The functional groups present in this compound could potentially be manipulated to form the seven-membered diazepine (B8756704) ring, possibly through a multi-step synthetic sequence. A patent for the preparation of benzodiazepine (B76468) derivatives mentions the use of oxalyl chloride in a cyclization reaction, highlighting the relevance of the oxalyl moiety in forming such heterocyclic systems. google.com

Scaffold for Multi-Component Reactions

Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials. beilstein-journals.org The structure of this compound, with its carboxylic acid and amide functionalities, makes it a theoretical candidate as a scaffold in MCRs such as the Ugi or Passerini reactions.

The Ugi four-component reaction (U-4CR) typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. youtube.com In principle, the carboxylic acid group of this compound could participate in a U-4CR, leading to the formation of a highly functionalized product where the 2-(oxalyl-amino)-benzoyl moiety is incorporated. Such a reaction would be a powerful method for generating a library of diverse compounds from a single, readily accessible scaffold.

The Passerini three-component reaction is another important MCR that combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide. core.ac.uk Similar to the Ugi reaction, the carboxylic acid functionality of this compound could be employed in a Passerini reaction, further demonstrating its potential as a versatile scaffold in combinatorial chemistry and the synthesis of complex molecular architectures. While specific examples of this compound in these MCRs are not prevalent in the literature, the synthesis of various heterocyclic scaffolds often relies on MCR strategies. nih.gov A study on the synthesis of spirostene-pyrazole conjugates utilized a consecutive multicomponent reaction involving oxalyl chloride, showcasing the utility of the oxalyl unit in such synthetic strategies. mdpi.com

Applications in Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry focuses on the study of non-covalent interactions between molecules, leading to the formation of large, well-ordered structures known as self-assemblies. While there is a lack of specific research literature on the supramolecular chemistry and self-assembly of this compound itself, its molecular structure suggests a strong potential for such applications.

The compound possesses multiple hydrogen bond donor and acceptor sites, namely the carboxylic acid protons, the amide proton, and the various oxygen atoms. These functional groups can participate in directional hydrogen bonding, a key interaction in the formation of supramolecular assemblies. For example, oxalamide-based molecules are known to be excellent gelators due to strong and directional intermolecular hydrogen bonding. researchgate.net Similarly, the self-assembly of amino acids and their derivatives into ordered nanostructures is a well-documented phenomenon driven by non-covalent interactions. beilstein-journals.org

Furthermore, the benzoic acid moiety can participate in π-π stacking interactions, another important force in the organization of molecules in the solid state and in solution. The combination of hydrogen bonding and π-π stacking could lead to the formation of various supramolecular architectures, such as tapes, sheets, or three-dimensional networks. While not directly involving this compound, research on the self-assembly of other benzoic acid derivatives and oxalamides provides a strong indication of its potential in this area. researchgate.netresearchgate.net

Contribution to the Development of Chemical Probes for Investigating Molecular Recognition Pathways

A significant and well-documented application of this compound (OBA) is its role as a chemical probe and a foundational scaffold for the development of inhibitors targeting protein-tyrosine phosphatases (PTPs). researchgate.netacs.org PTPs are a class of enzymes that play crucial roles in cellular signal transduction, and their dysregulation is implicated in various diseases, including diabetes, cancer, and inflammation. rcsb.org

OBA was identified through high-throughput screening as a general, competitive inhibitor of several PTPs, most notably PTP1B, which is a key negative regulator of insulin (B600854) and leptin signaling pathways. acs.orgnih.gov Its mode of action involves binding to the active site of the enzyme, mimicking the binding of the natural phosphotyrosine substrate. rcsb.org X-ray crystallography studies of PTP1B complexed with OBA have revealed the specific molecular interactions responsible for its inhibitory activity. rcsb.org The oxalyl and carboxyl groups of OBA form key hydrogen bonds with residues in the PTP signature motif, effectively blocking the active site. rcsb.org

The discovery of OBA as a PTP inhibitor has been pivotal for several reasons:

A Non-Phosphorus Phosphotyrosine Mimetic: Many early PTP inhibitors were phosphorus-containing compounds, which often suffered from poor cell permeability and metabolic instability. OBA provided a non-phosphorus scaffold that could effectively mimic the binding of the phosphate (B84403) group of phosphotyrosine. researchgate.net

A Starting Point for Potent and Selective Inhibitors: Although OBA itself is a relatively weak inhibitor, its simple structure and well-defined binding mode make it an ideal starting point for medicinal chemistry efforts. acs.org By modifying the OBA scaffold, researchers have developed more potent and selective inhibitors for various PTPs, including PTP1B and PTPβ. nih.govjuniperpublishers.com For example, a derivative of OBA, 7-(1,1-dioxo-1H-benzo[d]isothiazol-3-yloxymethyl)-2-(oxalylamino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid, was developed as a potent inhibitor for the atypical PTPs IA-2 and IA-2β. nih.gov

A Tool for Studying Molecular Recognition: OBA and its derivatives serve as valuable chemical tools for studying the structure, function, and substrate specificity of PTPs. By analyzing the binding of these inhibitors to different PTPs, researchers can gain insights into the molecular determinants of inhibitor potency and selectivity. This information is crucial for the rational design of new therapeutic agents.

The following table summarizes the inhibitory activity of this compound against various protein-tyrosine phosphatases.

EnzymeIC₅₀ (µM)Inhibition TypeReference
PTP1B18Competitive researchgate.net
TC-PTP23Competitive researchgate.net
PTPα34Competitive researchgate.net
PTPβ490Competitive nih.gov
LAR110Competitive researchgate.net
CD45110Competitive researchgate.net
GLEPP13.5Competitive nih.gov

IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Conclusion and Future Research Perspectives

Synthesis of Key Chemical Advancements for 2-(Oxalyl-amino)-benzoic Acid

The synthesis of this compound and its derivatives has been a subject of interest due to their potential applications, notably as inhibitors of protein-tyrosine phosphatases (PTPs). researchgate.netebi.ac.uk A common synthetic approach involves the acylation of 2-aminobenzoic acid (anthranilic acid) with an oxalylating agent. This method is straightforward and provides a direct route to the core structure of this compound. drugbank.comnih.gov

Recent advancements in synthetic methodologies have focused on creating derivatives of this core structure to enhance biological activity and selectivity. For instance, structure-based design has been employed to optimize this compound into a highly selective inhibitor of PTP1B. This was achieved by introducing a basic nitrogen atom into the inhibitor's core structure, leading to a salt bridge formation with a key amino acid residue (Asp-48) in the active site of PTP1B. researchgate.net This strategic modification significantly improved selectivity over other PTPs.

Furthermore, palladium-catalyzed C-H functionalization reactions have emerged as a powerful tool for modifying the benzoic acid ring. For example, ortho-fluorination of benzoic acid derivatives has been achieved using a palladium catalyst and an N-methyl-2-pyrrolidinone (NMP) system, allowing for the selective introduction of fluorine atoms. beilstein-journals.org The oxalyl amide group itself has been utilized as a directing group in palladium-catalyzed carbonylation reactions of aliphatic amines to synthesize pyrrolidones. rsc.org These advanced synthetic techniques open up new avenues for creating a diverse range of this compound derivatives with tailored properties.

Identification of Remaining Challenges and Unexplored Areas in its Chemistry

Despite the progress, several challenges and unexplored areas remain in the chemistry of this compound. One of the primary challenges lies in the development of more efficient and environmentally benign synthetic methods. While classical acylation methods are effective, they often require harsh conditions or the use of hazardous reagents. The development of catalytic and one-pot synthesis procedures would be a significant advancement. rsc.org

A significant data gap exists in the experimental validation of certain synthetic routes and the comprehensive characterization of the physicochemical properties of many of its derivatives. vulcanchem.com For instance, detailed studies on the solubility, pKa, and thermal stability of a broader range of derivatives are needed to support further development.

The exploration of the full chemical space of this compound derivatives is far from complete. The systematic investigation of substitutions at various positions on the benzene (B151609) ring and modifications of the oxalyl group could lead to the discovery of compounds with novel properties. The influence of different functional groups on the conformation and electronic properties of the molecule is an area that warrants deeper investigation.

Prospects for Methodological Innovations in Synthesis and Characterization

Future methodological innovations are poised to address the current challenges in the synthesis and characterization of this compound and its analogs. The application of flow chemistry presents an opportunity for safer, more efficient, and scalable synthesis. This technology can allow for precise control over reaction parameters, potentially improving yields and reducing byproducts.

In the realm of characterization, advanced spectroscopic and crystallographic techniques will continue to be crucial. X-ray crystallography has already provided valuable insights into the binding mode of this compound to PTP1B. researchgate.net Further crystallographic studies of its derivatives in complex with various biological targets will guide rational drug design. Computational modeling, including Density Functional Theory (DFT) and molecular docking studies, will play an increasingly important role in predicting the properties and biological activities of new derivatives, thereby prioritizing synthetic efforts. vulcanchem.comresearchgate.net

High-throughput screening methods can be integrated with combinatorial synthesis approaches to rapidly evaluate the biological activity of large libraries of this compound derivatives. This will accelerate the discovery of new lead compounds for various therapeutic targets.

Envisioning Future Directions in Fundamental Chemical Research Involving this compound and its Derivatives

The future of fundamental chemical research on this compound is rich with possibilities. A key direction will be the exploration of its potential as a scaffold for the development of new classes of bioactive molecules beyond PTP inhibitors. nih.govscholarsresearchlibrary.com Its ability to chelate metal ions suggests potential applications in catalysis or as metal-sequestering agents. The synthesis and study of its coordination complexes with various transition metals could unveil novel catalytic activities or materials with interesting electronic and magnetic properties. banglajol.info

Furthermore, the incorporation of the this compound moiety into larger molecular architectures, such as polymers or supramolecular assemblies, could lead to the development of new functional materials. The dicarboxylic acid nature of the molecule makes it an interesting building block for metal-organic frameworks (MOFs) or hydrogen-bonded networks.

Another promising avenue of research is the synthesis of isotopically labeled derivatives of this compound. These labeled compounds would be invaluable tools for mechanistic studies of the enzymes it interacts with and for in vivo imaging applications.

Q & A

Basic: What are the established synthetic routes for 2-(oxalyl-amino)-benzoic acid, and how is its purity validated?

OBA is synthesized via condensation reactions between oxalyl chloride and anthranilic acid derivatives. Key intermediates include 2-(2-ethoxy-2-oxoacetamido)benzoic acid, as reported in crystallographic studies . Purity is validated using:

  • X-ray diffraction : Confirms planar molecular geometry and hydrogen-bonded crystal packing .
  • LC-MS : Quantifies impurities and verifies molecular weight (e.g., using platforms like Creative Proteomics’ LC-MS for benzoic acid derivatives) .

Basic: How can researchers characterize the binding interactions of OBA with protein targets like PTP1B?

Methodological approaches include:

  • X-ray crystallography : Resolves hydrogen bonding between OBA’s oxalyl group and the PTP1B active site (e.g., interactions with Asp48 and Tyr46) .
  • Competitive inhibition assays : Measure pKi values (e.g., OBA’s pKi = 4.63 against PTP1B) and selectivity ratios compared to other PTPs (e.g., SHP1, PTPRA) .

Advanced: How does structural optimization of OBA enhance selectivity for PTP1B over other PTPs?

Structural insights from PTP1B-OBA co-crystallography reveal:

  • Salt bridge formation : Introducing basic nitrogen in OBA derivatives creates a salt bridge with Asp48 in PTP1B, improving selectivity by >2.47 pKi units compared to PTPs with Asn residues .
  • Mutagenesis studies : Replace Asp48 with Asn in PTP1B to mimic other PTPs, demonstrating reduced inhibitor affinity .

Advanced: How can researchers reconcile contradictory data on OBA’s general PTP inhibition vs. PTP1B selectivity?

Contradictions arise from assay conditions and structural modifications:

  • Enzyme kinetics : OBA acts as a competitive inhibitor (Ki ~10 μM) for multiple PTPs but gains selectivity via substituent optimization (e.g., compound 3 achieves pKi = 6.69 for PTP1B) .
  • Crystallographic analysis : Compare binding modes across PTP isoforms to identify selectivity-determining residues (e.g., Asp48 in PTP1B vs. Asn in PTPRC) .

Advanced: What strategies are effective for evaluating OBA’s therapeutic potential in metabolic diseases like diabetes?

  • In vitro models : Use PTP1B knockout murine studies to validate insulin sensitization and anti-obesity effects .
  • In vivo pharmacokinetics : Assess bioavailability and tissue distribution using radiolabeled OBA derivatives.
  • Structure-activity relationship (SAR) : Optimize substituents to balance potency (e.g., pKi >6) and metabolic stability .

Advanced: How does OBA influence the crystallization of polymers like PLLA, and how is this analyzed?

  • Non-isothermal crystallization : Differential scanning calorimetry (DSC) shows OBA derivatives (e.g., TBOD) increase PLLA’s onset crystallization temperature by 10–15°C at 3 wt% loading .
  • Thermogravimetric analysis (TGA) : Confirms thermal stability (no decomposition below 250°C) and intermolecular interactions between OBA and PLLA .

Advanced: What methodologies address discrepancies between in vitro enzyme inhibition and in vivo efficacy of OBA?

  • Pharmacodynamic (PD) markers : Measure insulin receptor phosphorylation levels in liver tissues of diabetic models .
  • Metabolic profiling : Use LC-MS to identify OBA metabolites that may alter bioavailability or off-target effects .

Basic: What analytical techniques are recommended for studying OBA’s stability under physiological conditions?

  • High-resolution NMR : Tracks degradation products (e.g., hydrolysis of oxalyl group in acidic buffers).
  • Mass spectrometry : Identifies oxidative metabolites (e.g., hydroxylation or conjugation products) .

Advanced: How can computational modeling guide the design of OBA derivatives with improved target engagement?

  • Molecular docking : Simulate interactions with PTP1B’s catalytic pocket using software like AutoDock or Schrödinger.
  • Free-energy perturbation (FEP) : Predict binding affinity changes for substituent modifications (e.g., fluorination or alkyl chain extension) .

Basic: What safety considerations are critical when handling OBA in laboratory settings?

  • Hazard identification : OBA is harmful if inhaled or ingested; use PPE and fume hoods .
  • Waste disposal : Follow protocols for organic acids (e.g., neutralization before disposal) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.